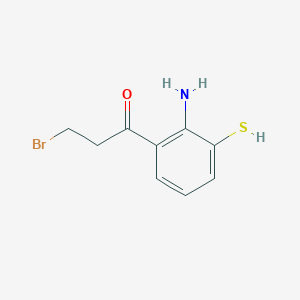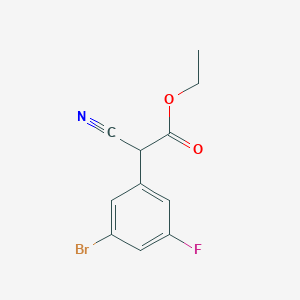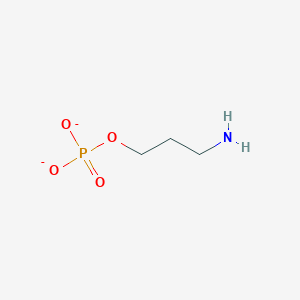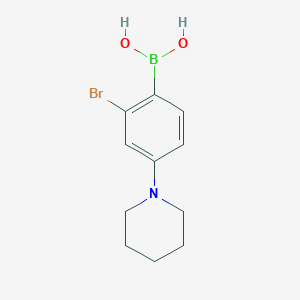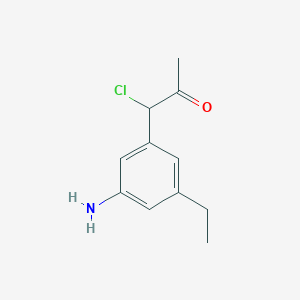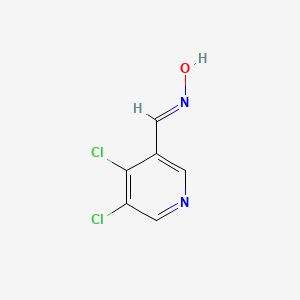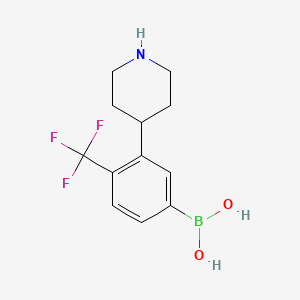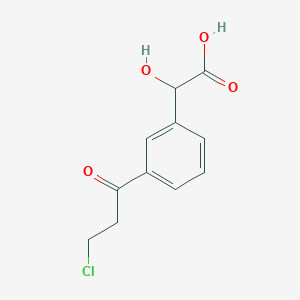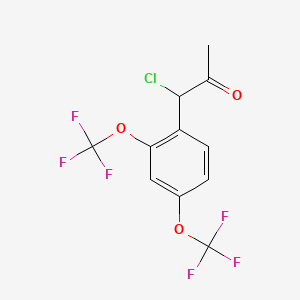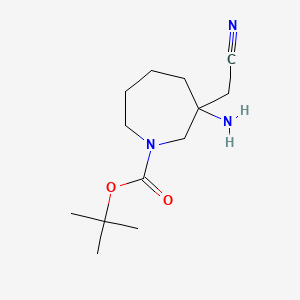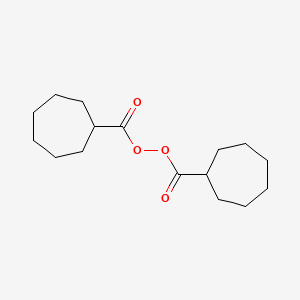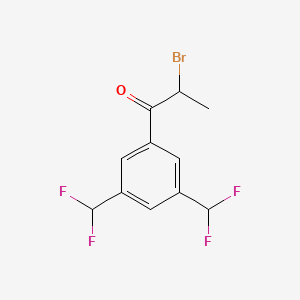
1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method includes the reaction of 3,5-bis(difluoromethyl)acetophenone with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize by-products, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (THF, ethanol), low temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce alcohols.
- Oxidation reactions result in carboxylic acids or other oxidized products .
Scientific Research Applications
1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The bromine atom and carbonyl group play crucial roles in its reactivity, enabling it to form covalent bonds with nucleophiles. The difluoromethyl groups contribute to its stability and influence its electronic properties, affecting its interactions with enzymes and receptors .
Comparison with Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
3,5-Bis(difluoromethyl)acetophenone: Precursor compound with a similar phenyl ring structure.
1-(3,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one: Chlorine atom instead of bromine.
Uniqueness: 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of difluoromethyl groups, which impart distinct electronic properties and influence its reactivity. The bromine atom also provides specific reactivity patterns, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H9BrF4O |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[3,5-bis(difluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(12)9(17)6-2-7(10(13)14)4-8(3-6)11(15)16/h2-5,10-11H,1H3 |
InChI Key |
DGVXRTRIZUIMEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)C(F)F)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


